Evidence Item 1: Molecular Geometry and Electronic Structure Versus Ethylenediamine
Ethyne-1,2-diamine possesses a D2d point group with a rigid, linear C–C triple bond, compared to the flexible, gauche-conformation of ethylenediamine. This structural difference results in a C–N bond length of approximately 1.35 Å and a C≡C bond length of approximately 1.20 Å [1]. Its unique dipole moment and electronic energy levels (calculated ground state energy 0 cm⁻¹ at 1A state) [1] define its distinct reactivity as a ligand.
| Evidence Dimension | Ground-State Geometry and Bonding |
|---|---|
| Target Compound Data | D2d symmetry; Bond Types: C≡C (1), C-N (2), H-N (4); Rigid linear backbone. |
| Comparator Or Baseline | Ethylenediamine (en): C2 symmetry; Predominantly gauche conformation; C–C single bond (~1.54 Å). |
| Quantified Difference | Qualitative: Triple bond vs. single bond. Quantitative: Point group D2d vs. C2. C–C distance ~1.20 Å vs. ~1.54 Å. |
| Conditions | Calculated geometric data from NIST Standard Reference Database 101 [1]. |
Why This Matters
The rigid, unsaturated backbone alters metal-binding geometry and orbital overlap, critical for designing catalysts or materials with precise electronic and steric requirements.
- [1] NIST Computational Chemistry Comparison and Benchmark DataBase. Experimental data for NH2CCNH2 (Diaminoacetylene). Release 22, May 2022. View Source
